molecular formula C20H19N3O5S2 B2509087 4-(tert-butyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-50-1

4-(tert-butyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2509087
CAS RN: 302548-50-1
M. Wt: 445.51
InChI Key: TZVJRAPQHYEMJE-UHFFFAOYSA-N
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Description

The compound 4-(tert-butyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tert-butyl group, the sulfonyl functional group, and the thiazole ring are present in the compounds discussed in the papers. These structural components are often seen in the synthesis of pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and sulfonyl chlorides as key functional groups. For instance, the dimerization of primary thioamides using tert-butyl nitrite to form 1,2,4-thiadiazoles is an efficient method that proceeds smoothly at room temperature, providing excellent yields in a short time . Additionally, the synthesis of 1,3,4-thiadiazolesulfonamides involves tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, which shows the relevance of tert-butyl and sulfonyl groups in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds indicates strong interactions between the sulfonyl group and the thiadiazole ring, as seen in the bond lengths and angles of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . This suggests that in the compound of interest, similar interactions may be present, potentially affecting its binding properties and overall stability.

Chemical Reactions Analysis

The tert-butyl group is known to be a bulky and electron-donating group that can influence the reactivity of the molecule. In the context of the provided papers, tert-butyl groups are involved in the synthesis of polyamides and can undergo nucleophilic substitution reactions . The sulfonyl group is a good leaving group and can participate in various chemical reactions, including the formation of sulfonamides, which are crucial in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polyamides derived from tert-butylcatechol, show that they are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films. They also exhibit high thermal stability, with glass transition temperatures mostly above 200°C and significant weight loss temperatures exceeding 480°C . These properties suggest that the compound of interest may also display similar characteristics, making it potentially useful for various applications.

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, notably tert-butanesulfinamide, have been recognized for their significant role in the stereoselective synthesis of amines and their derivatives, facilitating the production of structurally diverse N-heterocycles. These compounds are pivotal in creating piperidines, pyrrolidines, azetidines, and their fused derivatives, essential for natural products and therapeutic compounds (Philip et al., 2020).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), such as those derived from tert-butyl groups, emphasizes their widespread use in industrial and commercial products to prevent oxidation and extend shelf life. These studies highlight the environmental presence, human exposure, and potential toxicological effects of SPAs, offering a foundation for understanding the environmental and health impacts of chemical compounds with similar structural features (Liu & Mabury, 2020).

Sulfonamides in Clinical Use

The review on sulfonamides, including those with sulfonyl and nitro groups, outlines their clinical importance across various therapeutic categories, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This research underscores the continual development of sulfonamide-based compounds for enhanced therapeutic efficacy and reduced side effects (Carta et al., 2012).

Environmental and Biomedical Applications

Studies on the degradation processes of nitisinone, a compound containing nitro and sulfonyl functionalities, shed light on the environmental stability and degradation pathways of such chemicals, contributing to a better comprehension of their behavior and potential impacts in medical applications (Barchańska et al., 2019).

Optoelectronic Materials

Research on functionalized quinazolines and pyrimidines, including those with benzamide structures, highlights their application in optoelectronic materials. This demonstrates the utility of such compounds in developing luminescent small molecules and chelate compounds for photo- and electroluminescence, indicating the potential for 4-(tert-butyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in similar applications (Lipunova et al., 2018).

properties

IUPAC Name

4-tert-butyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-20(2,3)14-6-4-13(5-7-14)18(24)22-19-21-12-17(29-19)30(27,28)16-10-8-15(9-11-16)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVJRAPQHYEMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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